2-Octanone oxime

Descripción general

Descripción

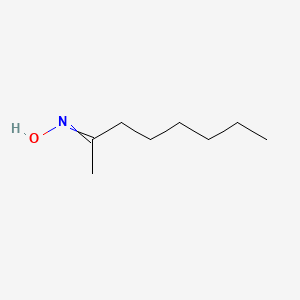

2-Octanone oxime: is an organic compound belonging to the oxime family, characterized by the presence of a carbon-nitrogen double bond with a hydroxylamine group attached. Its chemical formula is C8H17NO, and it is derived from 2-octanone. Oximes are generally known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Octanone oxime can be synthesized through the condensation of 2-octanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:

- Dissolve 2-octanone in an appropriate solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH to a slightly basic condition using a base like sodium carbonate.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. One such method includes grinding 2-octanone with hydroxylamine hydrochloride in the presence of a catalyst like bismuth oxide (Bi2O3) at room temperature. This method is efficient, environmentally friendly, and provides high yields .

Análisis De Reacciones Químicas

Types of Reactions: 2-Octanone oxime undergoes various chemical reactions, including:

Reduction: Reduction of the oxime using reagents like sodium metal, sodium amalgam, or hydrogenation produces amines.

Beckmann Rearrangement: Heating the oxime with an acid converts it into an amide through the Beckmann rearrangement.

Common Reagents and Conditions:

Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.

Reduction: Sodium metal, sodium amalgam, or hydrogen gas with a suitable catalyst.

Beckmann Rearrangement: Acidic conditions, typically using sulfuric acid or polyphosphoric acid.

Major Products:

Hydrolysis: 2-Octanone and hydroxylamine.

Reduction: Primary and secondary amines.

Beckmann Rearrangement: Amides

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Octanone oxime serves as an essential intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo different chemical transformations enhances its utility in creating complex molecules.

Medicinal Chemistry

The compound has garnered interest for its potential as a reactivator of acetylcholinesterase, particularly in treating organophosphorus poisoning. The mechanism involves displacing the phosphoryl group from the enzyme, thus restoring its activity and counteracting toxic effects .

Polymer Science

In polymer chemistry, this compound is utilized in oxime click chemistry to develop functional polymeric materials. These include self-healing polymers and hydrogels, which have applications in various fields such as biomedical engineering and materials science .

Coordination Chemistry

As a versatile ligand, this compound forms stable complexes with transition metals. This property is significant for catalysis and material science applications, where metal complexes play a crucial role in reaction mechanisms and material properties .

Case Studies

- Reactivation of Acetylcholinesterase : A study demonstrated that this compound effectively reactivated acetylcholinesterase inhibited by organophosphorus compounds, showcasing its potential therapeutic application .

- Development of Functional Polymers : Research highlighted the use of this compound in synthesizing self-healing polymers through click chemistry methods, emphasizing its significance in advanced material development .

- Coordination Complexes : Studies have shown that complexes formed between this compound and transition metals exhibit unique catalytic properties, making them suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of 2-octanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards various nucleophiles and electrophiles. In the context of acetylcholinesterase reactivation, oximes displace the phosphoryl moiety from the enzyme, thereby restoring its activity. This reactivation process is crucial in counteracting the effects of organophosphorus compounds .

Comparación Con Compuestos Similares

Pralidoxime: An oxime used as an antidote for organophosphorus poisoning.

Obidoxime: Another oxime with similar reactivating properties.

Methoxime: Used in medicinal chemistry for its reactivating properties.

Uniqueness of 2-Octanone Oxime: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions.

Actividad Biológica

2-Octanone oxime, a derivative of 2-octanone, has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

This compound (C8H17NO) is a methyl ketone with an oxime functional group. It has a molecular weight of 143.23 g/mol and exists as a liquid at room temperature. Its boiling point is approximately 172.5 °C .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its efficacy against Escherichia coli showed that it was not mutagenic, suggesting a low risk for genetic damage in microbial assays . The compound was tested in concentrations ranging from 0.1 to 1000 μg/plate, demonstrating significant antimicrobial effects without mutagenic potential.

2. Inhibition of Acetylcholinesterase

This compound has been studied for its role as an acetylcholinesterase (AChE) inhibitor, which is crucial in the context of organophosphate poisoning. A set of dual-acting oximes, including derivatives like this compound, were evaluated for their ability to reactivate AChE inhibited by organophosphates. The findings indicated that certain oxime derivatives could significantly enhance AChE reactivation compared to traditional antidotes like 2-PAM .

Case Study: Efficacy Against Organophosphate Toxicity

In a study focusing on the therapeutic decontamination of organophosphates, this compound was part of a library of oxime compounds designed for dual modes of action: enzyme reactivation and organophosphate inactivation. The study demonstrated that specific derivatives exhibited enhanced efficacy in reactivating AChE and decontaminating porcine skin infected with paraoxon, a potent organophosphate . This highlights the potential application of this compound in medical countermeasures against pesticide poisoning.

Toxicological Profile

The toxicological assessment of this compound indicates that it has a favorable safety profile. In repeated dose toxicity studies, it was observed that the margin of exposure is adequate, suggesting minimal risk at current usage levels . Additionally, developmental toxicity studies have established a NOAEL (No Observed Adverse Effect Level) for maternal toxicity at doses up to 250 mg/kg/day .

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Boiling Point | 172.5 °C |

| Antimicrobial Activity | Effective against E. coli |

| AChE Reactivation Efficacy | Comparable to 2-PAM |

| NOAEL for Developmental Toxicity | 500 mg/kg/day |

Propiedades

Número CAS |

7207-49-0 |

|---|---|

Fórmula molecular |

C8H17NO |

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

(NE)-N-octan-2-ylidenehydroxylamine |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-6-7-8(2)9-10/h10H,3-7H2,1-2H3/b9-8+ |

Clave InChI |

GZRPVYSKBVDCBV-CMDGGOBGSA-N |

SMILES |

CCCCCCC(=NO)C |

SMILES isomérico |

CCCCCC/C(=N/O)/C |

SMILES canónico |

CCCCCCC(=NO)C |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.